1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one

Catalog No.
S13008517
CAS No.
832110-86-8
M.F
C8H8O2
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-...

CAS Number

832110-86-8

Product Name

1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one

IUPAC Name

1-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethanone

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c1-6(9)8-5-3-2-4-7(8)10-8/h2-5,7H,1H3

InChI Key

DWOBMFDUJDTSOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12C=CC=CC1O2

1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one is a bicyclic compound characterized by its unique structural features, which include a bicyclo[4.1.0] framework and an oxabicyclic moiety. The molecular formula for this compound is C8H12O2C_8H_{12}O_2, and it has a molecular weight of approximately 140.18 g/mol . The compound consists of a ketone functional group attached to a bicyclic structure, which contributes to its reactivity and potential applications.

, including:

  • Oxidation: 1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one can undergo oxidation reactions, leading to the formation of more complex derivatives or different functional groups.
  • Nucleophilic Addition: The ketone group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Substitution: The bicyclic system may also participate in electrophilic aromatic substitution due to the presence of electron-rich double bonds.

Synthesis of 1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one can be achieved through several methods:

  • Cyclization Reactions: Starting from suitable precursors that contain both carbonyl and olefinic functionalities, cyclization can yield the desired bicyclic structure.
  • Functional Group Transformations: Existing compounds with similar frameworks may undergo transformations such as acetylation or oxidation to produce this specific compound.

Experimental details on these synthetic routes are typically found in organic synthesis literature but are not extensively covered in the current search results.

Due to its unique structure, 1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one may find applications in:

  • Pharmaceutical Chemistry: Potential use as an intermediate in the synthesis of bioactive compounds.
  • Material Science: Possible utility in developing new materials with specific properties derived from its chemical structure.

Several compounds share structural similarities with 1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one:

Compound NameMolecular FormulaUnique Features
7-Oxabicyclo[4.1.0]heptan-2-oneC_8H_{12}O_2Contains a ketone functional group
1-Methyl-7-oxabicyclo[4.1.0]hepta-2,4-dieneC_8H_{10}OMethyl substitution on the bicyclic structure
2-{7-Oxabicyclo[4.1.0]hepta-2,4-dienyl}acetateC_10H_{14}O_3Acetate derivative with additional functional groups

These compounds illustrate variations in substitution patterns and functional groups while retaining the core bicyclic structure that characterizes the original compound.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

136.052429494 g/mol

Monoisotopic Mass

136.052429494 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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